BenchChemオンラインストアへようこそ!

17-Ketotrilostane

Adrenal steroidogenesis 3β-HSD inhibition Cortisol suppression assay

17-Ketotrilostane (CAS 94152-62-2; synonyms: Ketotrilostane, 17-Deoxy-17-oxotrilostane; molecular formula C20H25NO3; molecular weight 327.42 g/mol) is the major pharmacologically active metabolite of the synthetic steroidogenesis inhibitor trilostane. Structurally, it is an androst-2-ene-2-carbonitrile derivative characterized by a 4α,5α-epoxy group and a 17-keto substitution, distinguishing it from the parent trilostane which bears a 17β-hydroxy group.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 94152-62-2
Cat. No. B1259504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ketotrilostane
CAS94152-62-2
Synonyms17-ketotrilostane
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC45C3(CC(=C(C4O5)O)C#N)C
InChIInChI=1S/C20H25NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-14,17,23H,3-9H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+/m0/s1
InChIKeyGGERVOWULWKCTQ-SXFTZYMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Ketotrilostane (CAS 94152-62-2): The Pharmacologically Active Trilostane Metabolite with Quantified Superior 3β-HSD Inhibitory Potency for Preclinical and Analytical Procurement


17-Ketotrilostane (CAS 94152-62-2; synonyms: Ketotrilostane, 17-Deoxy-17-oxotrilostane; molecular formula C20H25NO3; molecular weight 327.42 g/mol) is the major pharmacologically active metabolite of the synthetic steroidogenesis inhibitor trilostane [1]. Structurally, it is an androst-2-ene-2-carbonitrile derivative characterized by a 4α,5α-epoxy group and a 17-keto substitution, distinguishing it from the parent trilostane which bears a 17β-hydroxy group [2]. Unlike many in-class steroidogenesis inhibitors that act at 11β-hydroxylase (e.g., metyrapone), 17-ketotrilostane is a reversible, competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), the enzyme catalyzing the conversion of pregnenolone to progesterone and other Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids [3]. The compound is endogenously generated from trilostane via hepatic metabolism and undergoes reversible interconversion with the parent drug in vivo, a pharmacokinetic property that directly impacts therapeutic monitoring and efficacy interpretation in both human and veterinary applications [4].

Why Trilostane Alone Cannot Be Assumed Equivalent: Quantitative Evidence that 17-Ketotrilostane Is the Dominant Active Species Driving 3β-HSD Inhibition In Vivo


A scientific or industrial user cannot simply substitute trilostane for 17-ketotrilostane—or vice versa—because quantitative evidence demonstrates that the clinical pharmacodynamic effect attributed to trilostane is disproportionately mediated by its 17-keto metabolite. In human subjects receiving a 120 mg oral dose of trilostane, 17-ketotrilostane circulates at approximately three times the molar concentration of the parent drug [1]. The metabolite exhibits 1.71-fold greater 3β-HSD inhibitory potency than trilostane in rat ovarian tissue cytochemical bioassays (95% CI: 1.5–2.0), and up to 4.9-fold greater potency for cortisol suppression in canine adrenal ex vivo systems [1][2]. Furthermore, the two compounds undergo bidirectional metabolic interconversion, meaning that administering either agent produces a dynamic equilibrium of both species in circulation [3]. Consequently, any analytical method, bioassay, or in vivo study that quantifies only trilostane without accounting for 17-ketotrilostane will systematically underestimate total 3β-HSD inhibitory bioactivity; the Pearson correlation between HPLC-measured (trilostane + ketotrilostane molar sum) and bioassay-measured activity improves from non-significant to r = 0.947 (p < 0.001) only when the 1.71-fold relative potency of 17-ketotrilostane is incorporated [1]. Generic substitution assumptions are therefore invalid for procurement decisions involving reference standards, bioanalytical method development, or pharmacological studies of trilostane-mediated 3β-HSD inhibition.

Quantitative Differentiation Evidence for 17-Ketotrilostane: Head-to-Head Comparator Data Against Trilostane, Epostane, and Other Steroidogenesis Inhibitors


Guinea-Pig Adrenal Cell Cortisol Suppression: 17-Ketotrilostane Is 2.4-Fold More Potent Than Trilostane and Nears Epostane Potency

In a head-to-head in vitro comparison using dispersed guinea-pig adrenal cells stimulated with ACTH (50 ng/L, 95% saturating dose), 17-ketotrilostane inhibited cortisol secretion with an IC50 of 0.55 ± 0.04 μmol/L, representing a 2.4-fold increase in potency over its parent compound trilostane (IC50 = 1.3 ± 0.1 μmol/L). Within the same experimental system, epostane—another clinically relevant 3β-HSD inhibitor—yielded an IC50 of 0.44 ± 0.02 μmol/L, placing 17-ketotrilostane within approximately 20% of epostane's potency while exceeding trilostane by a substantial margin [1][2]. For broader context, metyrapone (an 11β-hydroxylase inhibitor with a different mechanism entirely) required an IC50 of 3.5 ± 0.6 μmol/L, and aminoglutethimide required 41 ± 5 μmol/L, underscoring that mechanism of action alone (3β-HSD vs. 11β-hydroxylase vs. desmolase) does not predict potency; within the 3β-HSD inhibitor subclass, 17-ketotrilostane occupies an intermediate position between epostane and trilostane in the guinea-pig adrenal model [1].

Adrenal steroidogenesis 3β-HSD inhibition Cortisol suppression assay

Ex Vivo Canine Adrenal Gland: 17-Ketotrilostane Demonstrates 4.9-Fold Greater Cortisol Suppression Potency and 2.4-Fold Greater Corticosterone Suppression Potency vs. Trilostane

In a direct head-to-head pharmacodynamic comparison using ex vivo canine adrenal gland tissue slices stimulated with 100 pg ACTH/mL, ketotrilostane (17-ketotrilostane) was 4.9 times as potent as trilostane in inhibiting cortisol secretion and 2.4 times as potent in inhibiting corticosterone secretion [1]. The EC50 values for cortisol inhibition were 98.4 ng/mL (90% CI: 38.9–157.9 ng/mL) for ketotrilostane versus 480 ng/mL for trilostane. For corticosterone inhibition, the EC50 values were 39.6 ng/mL (90% CI: 22.3–56.9 ng/mL) for ketotrilostane versus 95.0 ng/mL (90% CI: 30.3–159.6 ng/mL) for trilostane [1]. The 4.9-fold cortisol potency difference observed in canine tissue substantially exceeds the 1.7- to 2.4-fold differences reported in rodent and human in vitro systems, suggesting species-specific pharmacodynamic variation that must be accounted for in veterinary drug development and therapeutic monitoring protocols. Histologic examination confirmed tissue viability throughout the 7-hour incubation period, and experiments were performed across four independent trials using 24 adrenal glands from 18 mixed-breed dogs [1].

Canine hyperadrenocorticism Adrenal tissue slice pharmacology Veterinary endocrinology

Rat Ovarian 3β-HSD Cytochemical Bioassay: 17-Ketotrilostane Demonstrates 1.71-Fold Relative Potency with Parallel Dose-Response Curvilinearity to Trilostane

Using a quantitative cytochemical bioassay based on 3β-hydroxysteroid dehydrogenase activity measured in unfixed tissue sections of dioestrous rat ovary, Robinson et al. (1984) directly compared pure 17-ketotrilostane and trilostane standard curves and found them to be parallel, confirming a shared mechanism of competitive 3β-HSD inhibition. The relative potency of 17-ketotrilostane versus trilostane was 1.71 (95% confidence interval: 1.5–2.0) over the dose range 0.15–1.5 μM [1]. This 1.71-fold factor proved critical for reconciling HPLC-measured plasma concentrations with bioassay-measured bioactivity in human subjects: when the molar sum of circulating trilostane plus 17-ketotrilostane (measured by HPLC) was compared to bioassay activity (relative to a trilostane standard curve), the correlation was poor; however, when the 1.71-fold relative potency of 17-ketotrilostane was applied as a weighting factor, the correlation reached r = 0.947 (n = 18, p < 0.001), confirming that no additional unidentified active metabolites contributed meaningfully to the observed bioactivity [1].

Cytochemical bioassay 3β-HSD enzyme inhibition Ovarian steroidogenesis

Human Pharmacokinetics: 17-Ketotrilostane Achieves Approximately 3-Fold Higher Circulating Concentrations Than Trilostane with Equivalent Elimination Half-Life of 1.2 Hours

In a pharmacokinetic study of 10 normal male subjects administered 120 mg oral trilostane, HPLC analysis of plasma sampled over 8 hours revealed that 17-ketotrilostane circulates at approximately three times the molar concentration of the parent trilostane in most samples analyzed [1]. Both compounds were detected at concentrations exceeding 2 × 10⁻⁷ M within one hour of dosing and were cleared from the bloodstream by 6–8 hours [1][2]. The elimination half-lives of trilostane and 17-ketotrilostane are both approximately 1.2 hours, with renal excretion representing the primary elimination route for the metabolite [2]. Large inter-subject variability in drug handling was noted [1]. The combination of approximately 3-fold higher exposure (Cₘₐₓ and AUC) and 1.71-fold greater intrinsic potency means that 17-ketotrilostane contributes an estimated 5-fold greater aggregate pharmacodynamic burden than trilostane itself following oral trilostane administration, supporting the conclusion that 17-ketotrilostane is the predominant active species in humans [1].

Pharmacokinetics Metabolite-to-parent ratio Therapeutic drug monitoring

Reversible Metabolic Interconversion: Administering Either Trilostane or 17-Ketotrilostane Produces a Dynamic Equilibrium of Both Species, Conserving Total 3β-HSD Inhibitory Capacity In Vivo

McGee and Shaw (1992) demonstrated in rats that following separate intravenous administration of trilostane or ketotrilostane, each compound is rapidly converted into the other: trilostane produces ketotrilostane, and ketotrilostane generates trilostane [1]. This bidirectional metabolic interconversion was characterized by pharmacokinetic modeling, confirming that trilostane is conserved in the body through this interconversion cycle—being metabolized to ketotrilostane and subsequently back to trilostane [1]. The interconversion occurs within minutes of administration [2]. This property has two critical implications: (i) administering either compound alone cannot achieve selective exposure to one species, and (ii) total 3β-HSD inhibitory bioactivity is a function of the combined equilibrium concentrations of both species, with the relative potency weighting factors described in the evidence items above. Standard analytical methods to support these pharmacokinetic studies were established using HPLC with UV detection at 255 nm, employing a Spherisorb ODS column and 1,4-dioxane–Sorenson's buffer (pH 5.0, 52:48 v/v) mobile phase, achieving recoveries > 80% and detection limits of 50 ng/mL for both compounds with inter-day CV < 10% [3].

Metabolic interconversion Prodrug-metabolite cycling Pharmacokinetic modeling

Regulatory-Compliant Reference Standard: 17-Ketotrilostane Is a Fully Characterized Analytical Reference Material Supporting ANDA, Method Validation, and Pharmacopeial Traceability for Trilostane Products

17-Ketotrilostane (Ketotrilostane) is established as a fully characterized reference standard compound used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis, formulation, and commercial production of trilostane active pharmaceutical ingredient (API) and finished drug products [1][2]. The reference standard material is supplied with detailed characterization data compliant with regulatory guidelines and can be used to provide traceability against pharmacopeial standards (USP or EP) [1]. Specific analytical applications include: HPLC method development and validation for simultaneous determination of trilostane and its major metabolite in plasma (validated methods published by Brown et al., 1985; Powles et al., 1984; McGee et al., 1991); impurity profiling during trilostane API synthesis; and stability-indicating assay development for trilostane-containing formulations [1][3]. While trilostane reference standard is also commercially available (CAS 13647-35-3), 17-ketotrilostane serves as the metabolite-specific reference material that must be independently procured for any analytical method requiring separate quantitation of the parent drug and its pharmacologically active metabolite—a necessity established by the pharmacokinetic evidence above demonstrating that the metabolite is the dominant circulating species [1].

Pharmaceutical reference standard ANDA submission Analytical method validation

Evidence-Backed Procurement Application Scenarios for 17-Ketotrilostane (CAS 94152-62-2) in Preclinical, Bioanalytical, and Pharmaceutical Development Workflows


Bioanalytical Method Development and Validation for Simultaneous Trilostane/Ketotrilostane Quantitation in Plasma

Laboratories developing HPLC or LC-MS/MS methods for therapeutic drug monitoring of trilostane must procure 17-ketotrilostane as a discrete reference standard to establish separate calibration curves for the parent drug and its active metabolite. The validated evidence that 17-ketotrilostane circulates at approximately 3-fold higher concentrations than trilostane and contributes the majority of 3β-HSD inhibitory bioactivity [1] makes metabolite-specific calibration mandatory. Published HPLC methods using a Spherisorb ODS column with 1,4-dioxane–Sorenson's buffer (pH 5.0, 52:48 v/v) and UV detection at 255 nm provide a validated starting platform with demonstrated limits of detection of 50 ng/mL and inter-day precision < 10% for both analytes [2]. The 17-ketotrilostane reference standard, supplied with full Certificate of Analysis and characterization data compliant with ICH Q2(R1) guidelines, provides traceability against USP or EP pharmacopeial standards [3].

Veterinary Pharmacology Studies Investigating Trilostane Therapeutic Monitoring in Canine Hyperadrenocorticism

Researchers designing studies to establish target therapeutic serum concentration ranges for trilostane in dogs must incorporate 17-ketotrilostane measurement. The ex vivo canine adrenal gland data demonstrate that ketotrilostane is 4.9-fold more potent than trilostane for cortisol suppression and 2.4-fold more potent for corticosterone suppression, with EC50 values of 98.4 ng/mL and 39.6 ng/mL, respectively [4]. These species-specific potency ratios differ substantially from those observed in rodent and human systems (1.7- to 2.4-fold), meaning that pharmacokinetic/pharmacodynamic models developed in non-canine species cannot be directly extrapolated. The validated rat plasma HPLC method [2] may serve as a starting point for canine plasma method development, but cross-validation in the target matrix is essential. Procurement of the 17-ketotrilostane reference standard is necessary to generate canine-specific calibration and quality control samples.

In Vitro Adrenal Steroidogenesis Inhibition Screening and Comparator Profiling for Novel 3β-HSD Inhibitor Discovery

Drug discovery programs targeting 3β-HSD for adrenal or gonadal steroidogenesis modulation should include 17-ketotrilostane as a reference inhibitor in screening cascades. The guinea-pig adrenal cell system provides a well-characterized benchmark: 17-ketotrilostane IC50 = 0.55 μmol/L, positioned between epostane (0.44 μmol/L) and trilostane (1.3 μmol/L) in the same assay [5][6]. This quantitative potency ranking enables meaningful structure-activity relationship (SAR) interpretation for novel chemical entities. The validated site-of-action methodology using sequential precursor steroid stimulation [5] confirms that 17-ketotrilostane acts specifically at 3β-HSD (conversion of pregnenolone to progesterone), not at 11β-hydroxylase or cholesterol side-chain cleavage, providing a mechanism-specific reference point for mode-of-action deconvolution in hit characterization.

Pharmaceutical Quality Control and ANDA Submission Support for Generic Trilostane Products

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for trilostane finished drug products must characterize and control the 17-ketotrilostane impurity/metabolite. The reversible interconversion between trilostane and 17-ketotrilostane [7] means that 17-ketotrilostane may be present both as a synthesis-related impurity in trilostane API and as a degradation product under certain storage conditions. The fully characterized 17-ketotrilostane reference standard, supplied with detailed characterization data compliant with regulatory guidelines [3], enables: (i) HPLC impurity method development and validation; (ii) system suitability testing; (iii) identification and quantification of the metabolite in stability studies; and (iv) traceability documentation for DMF and ANDA submissions. The published HPLC methods for simultaneous determination of trilostane and 17-ketotrilostane in plasma [8][2] can be adapted for pharmaceutical dosage form analysis with appropriate validation.

Quote Request

Request a Quote for 17-Ketotrilostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.